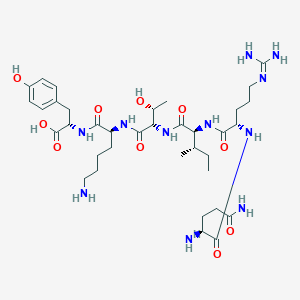![molecular formula C11H14O3 B12584860 Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate CAS No. 585568-06-5](/img/structure/B12584860.png)
Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate is an organic compound that features a unique combination of a cyclopentene ring and a but-2-ynoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate typically involves the reaction of cyclopent-1-en-1-ylmethanol with but-2-ynoic acid in the presence of a suitable esterification catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Properties
CAS No. |
585568-06-5 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 4-(cyclopenten-1-ylmethoxy)but-2-ynoate |
InChI |
InChI=1S/C11H14O3/c1-13-11(12)7-4-8-14-9-10-5-2-3-6-10/h5H,2-3,6,8-9H2,1H3 |
InChI Key |
OQWDRPAHVHWZFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCOCC1=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
![1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12584796.png)
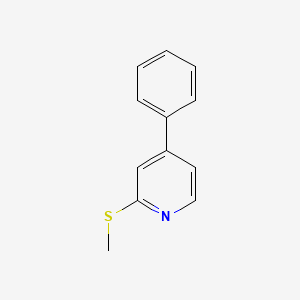
![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)

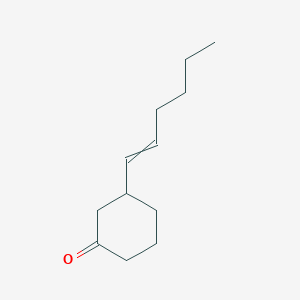
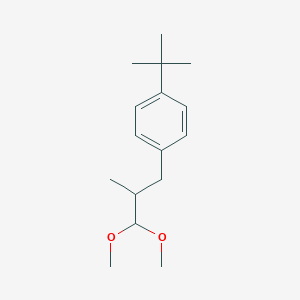
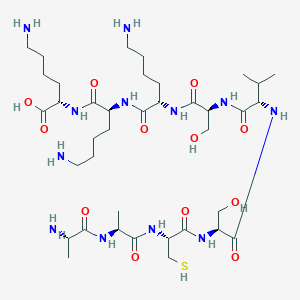
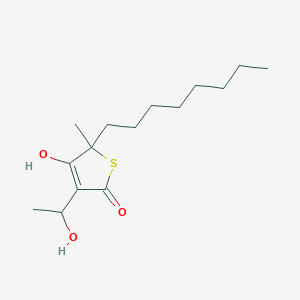
![6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one](/img/structure/B12584836.png)

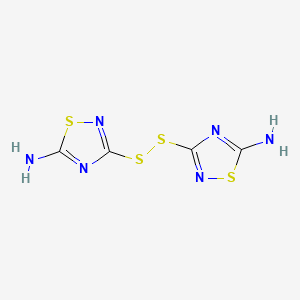
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12584852.png)
